molecular formula C24H24N4O4 B10988793 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B10988793
M. Wt: 432.5 g/mol
InChI Key: MVZZYCXXTALMNF-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 1-(2-methoxyethyl)-substituted indole moiety linked via an acetamide bridge to a 3-(3-methoxyphenyl)-6-oxopyridazinone core. The pyridazinone ring system is known for its bioactivity in modulating kinase targets and inflammatory pathways, while the indole scaffold contributes to binding affinity at receptor sites due to its aromatic and hydrogen-bonding capabilities . Its synthesis may follow pathways similar to those reported for related pyridazinone-acetamide hybrids, such as azide coupling or hydrazone formation .

Properties

Molecular Formula

C24H24N4O4

Molecular Weight

432.5 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)indol-4-yl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C24H24N4O4/c1-31-14-13-27-12-11-19-21(7-4-8-22(19)27)25-23(29)16-28-24(30)10-9-20(26-28)17-5-3-6-18(15-17)32-2/h3-12,15H,13-14,16H2,1-2H3,(H,25,29)

InChI Key

MVZZYCXXTALMNF-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C=CC(=N3)C4=CC(=CC=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves multiple steps. One common method includes the reaction of 2-(1-methyl-1H-indol-3-yl)acetic acid with 1,2-diaminobenzene in the presence of a base such as lutidine and a solvent like dichloromethane . The reaction conditions typically involve moderate temperatures and controlled environments to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Pyridazinone-Acetamide Cores

The following table summarizes key structural and hypothesized functional differences between the target compound and analogs from the evidence:

Compound Name Indole Substituent Phenyl/Other Substituent Core Structure Hypothesized Impact
Target Compound 1-(2-Methoxyethyl) 3-Methoxyphenyl Pyridazinone Enhanced solubility due to methoxyethyl; moderate metabolic stability
N-[2-(6-Fluoro-1H-indol-1-yl)ethyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide 2-(6-Fluoroethyl) 4-Fluoro-2-methoxyphenyl Pyridazinone Increased electronegativity improves target binding; fluorine may reduce metabolism
Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide] derivatives Varied alkyl/aryl groups p-Tolyl Dihydropyridazinone Reduced aromaticity in core may lower potency compared to fully oxidized analogs
2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol derivatives 3-(Indolylmethyl) N/A (oxadiazole-thiol core) Oxadiazole Oxadiazole-thiol moiety may confer antioxidant activity but reduce kinase affinity

Key Observations :

  • Fluorine Substitution : The fluorinated analog in introduces electronegative groups that may enhance binding to targets like kinases or G-protein-coupled receptors (GPCRs) but could also increase toxicity risks .
  • Heterocycle Swaps: Replacing pyridazinone with oxadiazole () shifts the mechanism toward redox modulation or antimicrobial activity, as seen in other oxadiazole-containing drugs .

Research Implications and Gaps

  • Biological Data: None of the provided evidence includes IC50 values or in vivo efficacy data for the target compound. Future studies should benchmark it against fluorinated and oxadiazole-containing analogs in disease-relevant assays.
  • Synthetic Optimization : Leveraging hydrazone chemistry (as in ) could yield derivatives with tunable solubility and binding profiles .

Biological Activity

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound with potential therapeutic applications, particularly in oncology. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following structural features:

Property Details
Molecular Formula C24_{24}H24_{24}N4_{4}O4_{4}
Molecular Weight 432.48 g/mol
IUPAC Name This compound
InChI Key MVZZYCXXTALMNF-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer cell proliferation and apoptosis. The indole and pyridazine moieties are believed to modulate key signaling pathways, potentially inhibiting tumor growth and inducing cell death.

Key Mechanisms:

  • Tubulin Inhibition : The compound may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
  • Receptor Interaction : It could interact with specific receptors involved in cancer progression, although detailed receptor profiles remain to be fully elucidated.

Biological Evaluation

Recent studies have highlighted the antiproliferative effects of this compound on various cancer cell lines, demonstrating significant cytotoxicity and potential as an anticancer agent.

Antiproliferative Activity

A study evaluating the compound's efficacy against breast cancer cell lines (MCF-7 and MDA-MB-231) reported an IC50_{50} value of 52 nM for MCF-7 cells and 74 nM for MDA-MB-231 cells. This indicates a strong potential for use in targeted cancer therapies .

Case Studies

  • Breast Cancer Cells : The compound induced G2/M phase cell cycle arrest and apoptosis in MCF-7 cells, confirmed through immunofluorescence staining that indicated tubulin targeting and multinucleation, a hallmark of mitotic catastrophe .
  • Ovarian Cancer Cells : In another study, the compound showed significant cytotoxicity against SK-OV-3 ovarian cancer cells, with IC50_{50} values comparable to leading anticancer agents .

Table 1: Cytotoxicity Against Cancer Cell Lines

Cell Line IC50_{50} (nM) Mechanism of Action
MCF-752Tubulin inhibition, apoptosis induction
MDA-MB-23174Cell cycle arrest, disruption of microtubules
SK-OV-3[Value Not Provided]Potential tubulin assembly inhibition

Table 2: Comparison with Other Indole Derivatives

Compound Name IC50_{50} (µM) Targeted Pathway
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin]< 0.05Tubulin polymerization
OXi80061.1Tubulin assembly inhibition
CA41.3Vascular disrupting agent

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